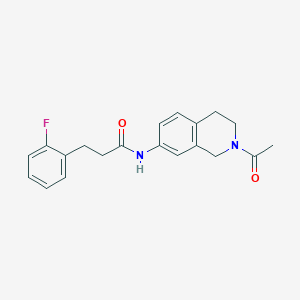

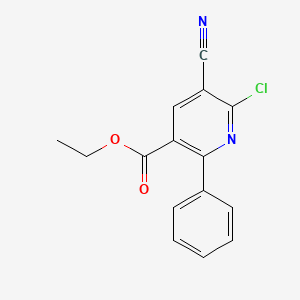

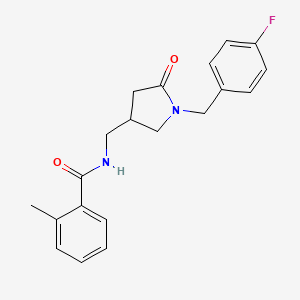

![molecular formula C12H9N3O2S B2480717 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1356543-40-2](/img/structure/B2480717.png)

1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves various strategies, including the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, as seen in the efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. These methods yield a range of N-fused heterocycle products in good to excellent yields, demonstrating the versatility and efficiency of the synthesis techniques for such compounds (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been extensively studied through various analytical techniques. For instance, the crystal structure and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs were characterized by X-ray diffraction, demonstrating the detailed molecular geometry and confirming theoretical predictions about the compound's structure (Shen et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[3,4-b]pyridine compounds involves their participation in various chemical reactions, leading to the formation of diverse derivatives with potential biological activities. For example, the condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups illustrate the compound's capability to undergo transformations, resulting in new heterocyclic structures with potential applications in medicinal chemistry (Ghaedi et al., 2015).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for understanding their behavior in different environments and applications. While specific data on 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid may not be directly mentioned, the general methodologies for analyzing physical properties involve techniques like X-ray powder diffraction, which provides insights into the compound's solid-state characteristics and purity (Wang et al., 2017).

Scientific Research Applications

Structural Studies and Isomorphism

The chemical compound has been a subject of structural analysis and isomorphism studies. For instance, Swamy et al. (2013) discussed the structural features of isomorphous methyl- and chloro-substituted small heterocyclic analogs, highlighting the chlorine-methyl exchange rule. The detailed structural description and the challenges in data mining due to extensive disorder in the structures were noted, emphasizing the compound's significance in crystallography (Swamy et al., 2013).

Synthesis and Biological Activity

The compound has been involved in the synthesis of derivatives with biological activities. Bernardino et al. (2007) described the synthesis of new derivatives, highlighting their antiviral activities against viruses like Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). This study illustrates the compound's role in developing potential therapeutic agents (Bernardino et al., 2007).

Maqbool et al. (2014) synthesized and evaluated 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids for their antibacterial activities, demonstrating the compound's potential in generating new antibacterial agents (Maqbool et al., 2014).

Computational and Electrochemical Studies

The compound and its derivatives have been the focus of computational and electrochemical studies. Sudheer and Quraishi (2015) investigated the inhibition effect of aryl pyrazole pyridine derivatives, including 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, against the corrosion of copper in hydrochloric acid systems. The study provided insights into the molecule's potential applications in corrosion inhibition and material protection (Sudheer & Quraishi, 2015).

properties

IUPAC Name |

1-methyl-4-thiophen-2-ylpyrazolo[3,4-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c1-15-11-9(10(14-15)12(16)17)7(4-5-13-11)8-3-2-6-18-8/h2-6H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUBMTQDLPAGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

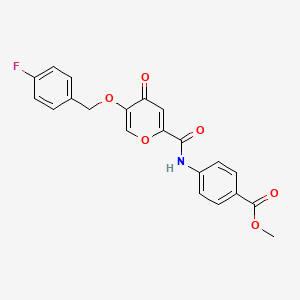

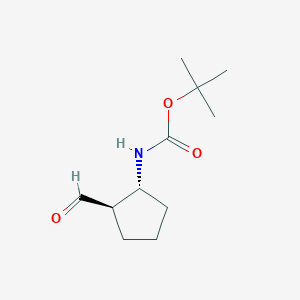

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2480639.png)

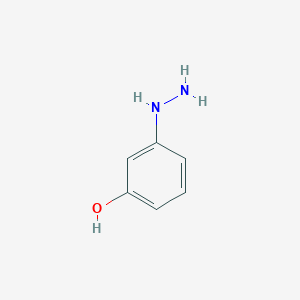

![Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2480641.png)

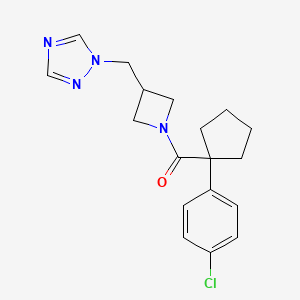

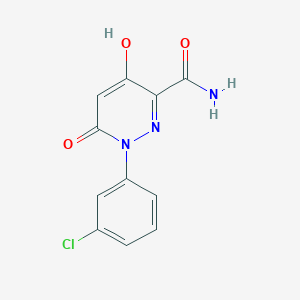

![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)